molecular formula C23H21FN4O2 B3006732 Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate CAS No. 1207060-07-8

Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate

Cat. No.: B3006732
CAS No.: 1207060-07-8
M. Wt: 404.445
InChI Key: LEURIWGUMATURB-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate, also known as MPBC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Applications

Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate belongs to a class of compounds with potential pharmacological significance. Research on related benzothiophene derivatives has shown a variety of pharmacological activities. For example, the study of various benzothiophene derivatives, similar in structure, has included preliminary pharmacological evaluations, indicating potential therapeutic applications (Chapman et al., 1971).

Synthesis and Reactivity

The synthetic pathways and reactivity of similar benzothiophene derivatives have been explored. Such studies are crucial for understanding how to manipulate these compounds for potential applications in drug design and development. For instance, methodologies for the synthesis of α-aminopyrrole derivatives from compounds structurally related to the target molecule have been developed, demonstrating the versatility of these benzothiophene derivatives in synthetic chemistry (Galenko et al., 2019).

Structural Analysis and Crystallography

The study of the crystal structures of similar benzothiophene derivatives provides insights into their molecular configurations, which is critical for understanding their biological activity and potential therapeutic applications. Research on the crystal structures of compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, closely related to the target molecule, has been conducted to understand their molecular arrangement and interactions (Portilla et al., 2007).

Potential Antitumor Activity

Research has shown that certain benzothiophene derivatives exhibit antitumor properties. Studies have identified specific derivatives as cytotoxic agents against various cancer cell lines, suggesting the potential of these compounds, including the target molecule, in cancer therapy (Mohareb et al., 2016).

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-30-21-5-3-2-4-20(21)27-23(29)15-8-10-28(11-9-15)22-16(13-25)14-26-19-7-6-17(24)12-18(19)22/h2-7,12,14-15H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEURIWGUMATURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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